molecular formula C12H17NO5 B6664284 5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid

5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid

Cat. No.: B6664284
M. Wt: 255.27 g/mol
InChI Key: ZROYAFQWLRMYDX-UHFFFAOYSA-N
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Description

5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of furan carboxylic acids and has a molecular formula of C11H15NO5. It is known for its ability to inhibit certain enzymes and signaling pathways involved in inflammation and oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of furan-2-carboxylic acid with 3-propan-2-yloxypropylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential to modulate biological pathways and enzyme activities.

    Medicine: Explored for its therapeutic properties, particularly in reducing inflammation and oxidative stress.

Mechanism of Action

The mechanism of action of 5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid is not fully understood. studies have shown that it exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. The compound has also been found to induce cell death in cancer cells by inhibiting the activity of proteins involved in cell survival.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic acid (FDCA): A furan derivative used as a monomer for bio-based polymers.

    5-Hydroxymethylfurfural (HMF): A furan derivative used as a platform chemical for various applications.

    2-Furoic acid: Another furan derivative with applications in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

5-(3-Propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid is unique due to its specific structure, which allows it to inhibit certain enzymes and signaling pathways effectively. This makes it a promising candidate for therapeutic applications, particularly in reducing inflammation and oxidative stress.

Properties

IUPAC Name

5-(3-propan-2-yloxypropylcarbamoyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-8(2)17-7-3-6-13-11(14)9-4-5-10(18-9)12(15)16/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROYAFQWLRMYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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